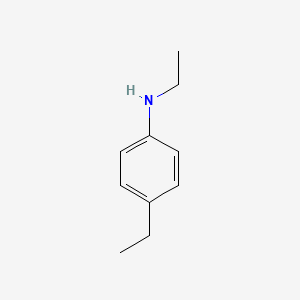

N,4-diethylaniline

説明

Molecular Structure Analysis

The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .Physical And Chemical Properties Analysis

N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .科学的研究の応用

Enzymatic Blood Glucose Determination

N,4-diethylaniline is used in colorimetric assays for the determination of blood glucose levels. The compound participates in the peroxidase oxidative coupling reaction with 4-amino-antipyrine, which is induced by the hydrogen peroxide produced from glucose by glucose oxidase action at pH 7. This method allows for a quick and efficient measurement of glucose levels in plasma or serum samples .

Biodegradation in Contaminated Aquifers

Studies have explored the biodegradation of N,4-diethylaniline in contaminated aquifers. The effectiveness of biosparging—a remediation technology that introduces air into contaminated groundwater to enhance biodegradation—is evaluated by monitoring the decrease in concentration of N,4-diethylaniline over time in aerobic microcosm experiments .

Physical and Chemical Property Analysis

The compound’s physical and chemical properties are extensively studied and documented. Data on these properties is crucial for various applications, including environmental monitoring and chemical synthesis. The Thermodynamics Research Center (TRC) provides a wealth of information through resources like the Thermo Data Engine (TDE) for pure compounds .

Safety and Hazards

N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .

作用機序

Target of Action

N,4-Diethylaniline is a tertiary amine, featuring a diethylamino group attached to a phenyl group A similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

It is known that tertiary amines like n,4-diethylaniline can neutralize acids in exothermic reactions to form salts plus water . They may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

N-dealkylation is a common metabolic process for tertiary amines . This process removes chemicals that contain tertiary amines and are foreign to the body through an oxidative pathway .

Pharmacokinetics

A study on aniline and its dimethyl derivatives showed that the elimination rates of aniline; 2,4-dimethylaniline; and 3,5-dimethylaniline based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and n,2-dimethylaniline .

Result of Action

It is known that n,4-diethylaniline can neutralize acids in exothermic reactions to form salts plus water . It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,4-Diethylaniline. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . More research is needed to fully understand the environmental influences on N,4-Diethylaniline’s action.

特性

IUPAC Name |

N,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULYIGBEGXLDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423923 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-diethylaniline | |

CAS RN |

4960-26-3 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

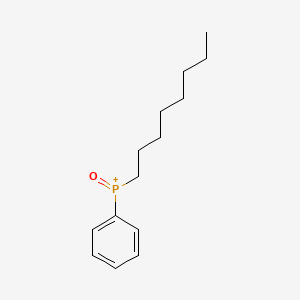

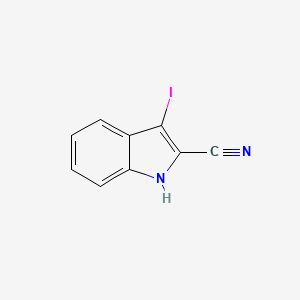

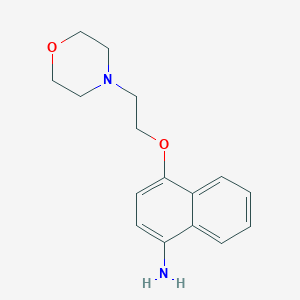

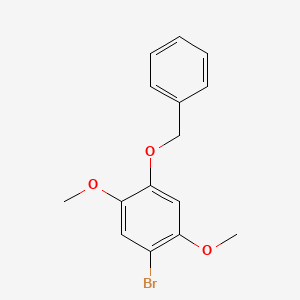

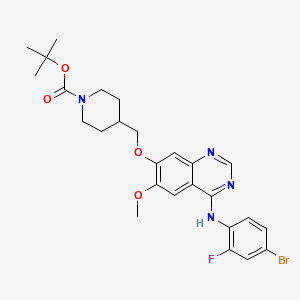

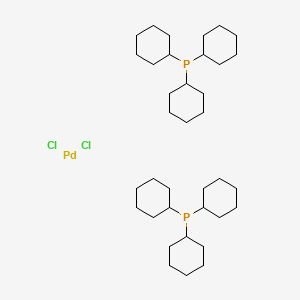

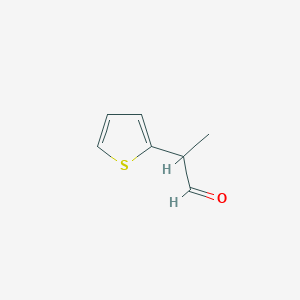

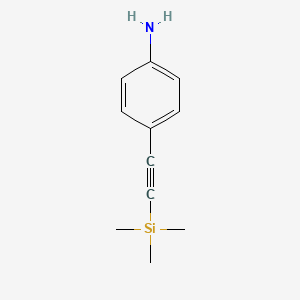

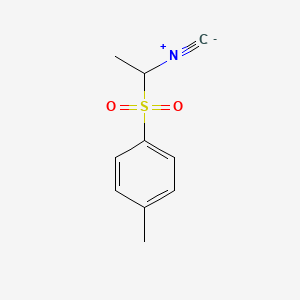

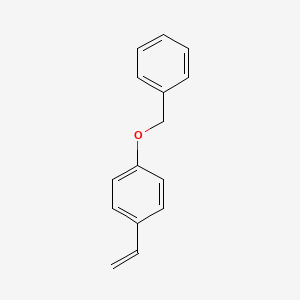

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

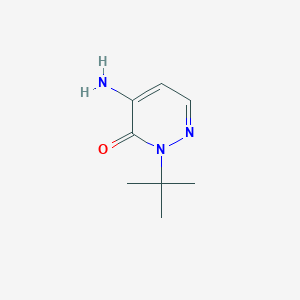

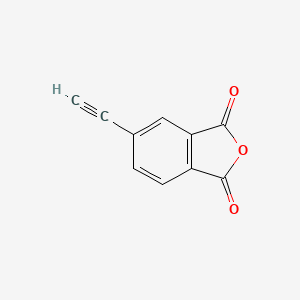

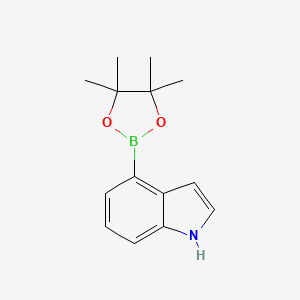

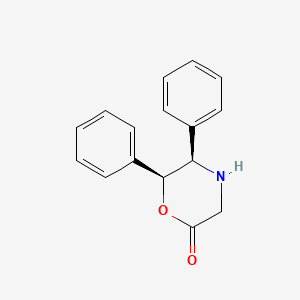

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。